
(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(1-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propanamide is a complex organic compound characterized by the presence of a naphthalene ring, a trifluoromethyl group, and a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propanamide typically involves multi-step organic reactions. One common approach is the Rh(III)-catalyzed C–H bond naphthylation, which allows for the regioselective introduction of the naphthalene group . This is followed by a cascade directing group transformation to introduce the trifluoromethylphenyl group . The final step involves the formation of the propanamide moiety through amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automated processes can enhance the efficiency and scalability of the production.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(1-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Applications De Recherche Scientifique
®-N-(1-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying molecular interactions and biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-N-(1-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The naphthalene and trifluoromethyl groups contribute to its binding affinity and specificity, while the propanamide moiety may facilitate interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene structures but different substituents.
Trifluoromethylphenyl compounds: Molecules containing the trifluoromethylphenyl group but lacking the naphthalene moiety.
Propanamide derivatives: Compounds with the propanamide group but different aromatic substituents.
Uniqueness
®-N-(1-(naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
N-[(1R)-1-naphthalen-1-ylethyl]-3-[2-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO/c1-15(18-11-6-9-16-7-2-4-10-19(16)18)26-21(27)14-13-17-8-3-5-12-20(17)22(23,24)25/h2-12,15H,13-14H2,1H3,(H,26,27)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSPBYOZSISQHU-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
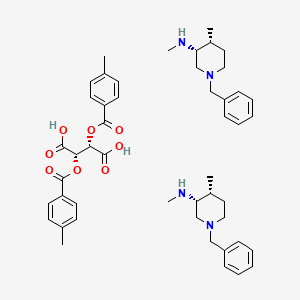
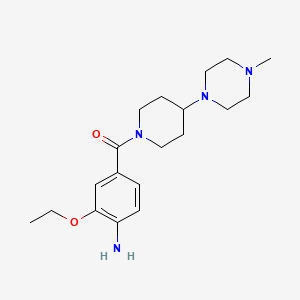
![2-chloro-11-cyclopentyl-5-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B8091051.png)
![1-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]-3-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]urea](/img/structure/B8091056.png)
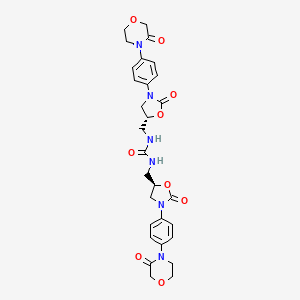
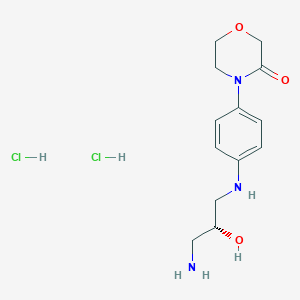
![6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2,3,9-trimethyl-, (6R)-](/img/structure/B8091090.png)
![2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2S,3S)-2,3-dihydroxysuccinate](/img/structure/B8091097.png)
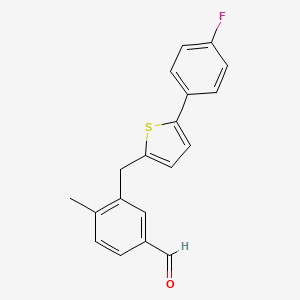
![2-(((3aS,4R,6S,6aR)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B8091103.png)
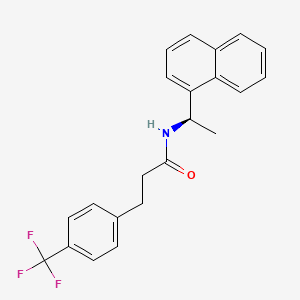
![N-[(1S)-1-(1-Naphthalenyl)ethyl]-3-(trifluoromethyl)benzenepropanamide](/img/structure/B8091117.png)
![N-Methyl-N-((3S,4S)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine (dihydrochloride)](/img/structure/B8091123.png)

